Cas no 37517-28-5 (Amikacin)

Amikacin structure
Productnaam:Amikacin
Amikacin Chemische en fysische eigenschappen
Naam en identificatie
-
- Amikacin
- AMIKACIN DIHYDRATE
- 1-N-[L(-)-4-AMINO-2-HYDROXY-BUTYRYL]KANAMYCIN A
- N1-[(S)-4-AMINO-2-HYDROXYBUTYRYL]-KANAMYCIN A
- N1-[(S)-4-AMINO-2-HYDROXYBUTYRYL]KANAMYCIN A DIHYDRATE
- (s)-y
- 1-n-(l(-)-gamma-amino-alpha-hydroxybutyryl)kanamycina
- amicacin
- amikin
- amiklin
- AMK
- bb-k8
- biklin
- D-Streptamine
- kaminax
- lukadin
- mikavir
- novamin
- amikacine
- Amikacinum
- Amikacina
- Amikavet
- Amiglyde-V
- Amikacillin
- Arikace
- Antibiotic BB-K 8
- AMIKACIN SULFATE
- Amukin
- Amikacinum [INN-Latin]
- Amikacine [INN-French]
- Amikacina [INN-Spanish]
- Amikacin Base
- BB-K 8
- Briclin
- Pierami
- ANTIBIOTIC BB-K8
- 1-N-(L(-)-gamma-Amino-alpha-hydroxybutyryl)kanamycin A
- Amikacin hydrate
- C22H43N5O13
- LKCWBDHBTVXHDL-RM
- (2S)-4-amino-N-{(1R,2S,3S,4R,5S)-5-amino-2-[(3-amino-3-deoxy-alpha-D
- BPBio1_000671
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N1-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
- Tox21_111201_1
- 37517-28-5
- Amikacinum (Latin)
- Q408529
- D02543
- BAY41-6551
- DTXSID3022586
- Amikacinum (INN-Latin)
- nktr-061
- DTXCID002586
- UNII-84319SGC3C
- AB00513828_06
- NS00006181
- J01GB06
- SR-01000722004-6
- A823716
- NSC 177001
- SR-01000722004
- Potentox
- AMIKACIN [USP MONOGRAPH]
- AKN
- Amikacin, Antibiotic for Culture Media Use Only
- Amikacin (USP/INN)
- AMIKACIN [MI]
- MFCD00883675
- EINECS 253-538-5
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1.fwdarw.6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1.fwdarw.4))-N1-((2S)-4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-
- (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
- AMIKACIN [MART.]
- Amikacin; 6-O-(3-Amino-3-deoxy-?-d-glucopyranosyl)-4-O-(6-amino-6-deoxy-?-d-glucopyranosyl)-1-N-[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-d-streptamine
- AKOS005383276
- AMIKACIN [WHO-DD]
- Amikacine (INN-French)
- (2S)-4-amino-N-{(1R,2S,3S,4R,5S)-5-amino-2-[(3-amino-3-deoxy-alpha-D-glucopyranosyl)oxy]-4-[(6-amino-6-deoxy-alpha-D-glucopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide
- AMIKACIN (USP-RS)
- EN300-7481440
- Amikozit
- C06820
- D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1->6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1->4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
- 37517-28-5 (free base)
- TD1 - Therapeutic Drug mixture
- BSPBio_000609
- O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->6))-N(3)-(4-amino-L-2-hydroxybutyryl)-2-deoxy-L-streptamine
- ,6R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-3-oxidanyl-cyclohexyl]-4-azanyl-2-oxidanyl-butanamide
- AMIKACIN [WHO-IP]
- N1-[(S)-4-Amino-2-hydroxybutyryl]kanamycin A
- AB00513828
- Amikacina (INN-Spanish)
- GTPL10894
- AMIKACIN [VANDF]
- NCGC00093350-05
- Amikacin (USP:INN:BAN)
- BDBM50237603
- HY-B0509A
- CHEMBL177
- SCHEMBL2985
- CHEBI:2637
- Tox21_111201
- W-106531
- O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->6))-N(SUP 3)-(4-AMINO-L-2-HYDROXYBUTYRYL)-2-DEOXY-L-STREPTAMINE
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 1)-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
- AMIKACIN (EP MONOGRAPH)
- CAS-37517-28-5
- O-3-Amino-3-deoxy-.alpha.-D-glucopyranosyl-(1->6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1->4)]-1-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-D-streptamine
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
- S01AA21
- Arikayce liposomal
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-3-hydroxy-cyclohexyl]-2-hydroxy-butanamide
- Amikacin,(S)
- Amikacin free base
- DB00479
- O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-6))-N(sup 3)-(4-amino-L-2-hydroxybutyryl)-2-deoxy-L-streptamine
- Amikin (Disulfate)
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1->6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->4))-N(sup 1)-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
- D06AX12
- (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4-((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yloxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
- NCGC00093350-02
- AMIKACIN [EP MONOGRAPH]
- NCGC00093350-03
- O-3-AMINO-3-DEOXY-alpha-D-GLUCOPYRANOSYL-(1->4)-O-(6-AMINO-6-DEOXY-alpha-D-GLUCOPYRANOSYL-(1->6))-N(SUP 3)-(4-AMINO-L-2-HYDROXYBUTYRYL)-2-DEOXY-L-STREPTAMINE
- 84319SGC3C
- AMIKACINUM [WHO-IP LATIN]
- HSDB 3583
- NSC-177001
- BAY 41-6551
- D-STREPTAMINE, O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->6)-O-(6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4))-N(SUP 1)-(4-AMINO-2-HYDROXY-1-OXOBUTYL)-2-DEOXY-, (S)-
- AMIKACIN [HSDB]
- Prestwick3_000395
- MAT2501
- AMIKACIN [JAN]
- (2S)-N-[(1R,2S,3S,4R,5S)-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-5-azanyl-2-[(2S,3R,4S,5S
- AS-76985
- AMIKACIN [INN]
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-(3-amino-3-deoxy-alpha-D-glucopyranosyloxy)-4-(6-amino-6-deoxy-alpha-D-glucopyranosyloxy)-3-hydroxycyclohexyl]-2-hydroxybutanamide
- AMIKACIN [USP-RS]
- NSC177001
- Amikacin (free base)
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-{[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-{[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-3-hydroxycyclohexyl]-2-hydroxybutanamide
- AMIKACIN (USP MONOGRAPH)
- (2S)-N-[(1R,2S,3S,4R,5S)-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-5-azanyl-2-[(2S,3R,4S,5S ,6R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-3-oxidanyl-cyclohexyl]-4-azanyl-2-oxidanyl-butanamide
- AT03 - Amikacin
- Amikacin [USP:INN:BAN]
- AMIKACIN (MART.)
- MFCD11045969
- BRD-K88043978-315-02-8
- 39831-55-5
- Amikacin disulfate
- Amikacin; 6-O-(3-Amino-3-deoxy-a-d-glucopyranosyl)-4-O-(6-amino-6-deoxy-a-d-glucopyranosyl)-1-N-[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-d-streptamine
- STK039706
-
- MDL: MFCD00883675
- Inchi: 1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1
- InChI-sleutel: LKCWBDHBTVXHDL-RMDFUYIESA-N
- LACHT: O([C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])N([H])[H])O[H])[C@]1([H])[C@]([H])([C@@]([H])([C@]([H])(C([H])([H])[C@@]1([H])N([H])C([C@]([H])(C([H])([H])C([H])([H])N([H])[H])O[H])=O)N([H])[H])O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])N([H])[H])O1)O[H])O[H])O[H])O[H]
Berekende eigenschappen
- Exacte massa: 585.28600
- Monoisotopische massa: 585.286
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 13
- Aantal waterstofbondacceptatoren: 17
- Zware atoomtelling: 40
- Aantal draaibare bindingen: 10
- Complexiteit: 819
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 16
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- XLogP3: -7.9
- Topologisch pooloppervlak: 332
Experimentele eigenschappen
- Kleur/vorm: Not determined
- Dichtheid: 1.3764 (rough estimate)
- Smeltpunt: 203℃
- Kookpunt: 642.23°C (rough estimate)
- Vlampunt: 547.6 °C
- Brekindex: 1.7500 (estimate)
- Oplosbaarheid: H2O: 50 mg/mL, clear, colorless
- Waterverdelingscoëfficiënt: Soluble in water (partly).
- PSA: 331.94000
- LogboekP: -5.23210
- Merck: 13,404
- Specifieke rotatie: D23 +99° (c = 1.0 in water)
- Oplosbaarheid: Not determined
Amikacin Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Waarschuwingsverklaring:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - WGK Duitsland:2
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26; S36
- FLUKA MERK F CODES:10-34
- RTECS:WK1955000
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:2-8°C
- Risicozinnen:R36/37/38
- Toxiciteit:LD50 in mice of solns pH 6.6, pH 7.4 (mg/kg): 340, 560 i.v. (Kawaguchi)
Amikacin Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1013-200mg |
Amikacin |
37517-28-5 | 99.34% | 200mg |
¥ 1244 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1013-200 mg |
Amikacin |
37517-28-5 | 99.34% | 200mg |
¥1244.00 | 2022-04-26 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | AA0948-1g |
Amikacin |
37517-28-5 | ≥98% | 1g |
¥1050元 | 2023-09-15 | |
Biosynth | AA29724-0.1 g |
Amikacin anhydrous |
37517-28-5 | 0.1 g |
$121.00 | 2023-01-05 | ||
Biosynth | AA29724-0.25 g |
Amikacin anhydrous |
37517-28-5 | 0.25 g |
$181.50 | 2023-01-05 | ||
TRC | A578490-1g |
Amikacin |
37517-28-5 | 1g |
$ 198.00 | 2023-09-08 | ||
Biosynth | AA29724-1 g |
Amikacin anhydrous |
37517-28-5 | 1g |
$363.00 | 2023-01-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-278692A-5g |
Amikacin (free base), |
37517-28-5 | 5g |
¥1151.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-278692-1 g |
Amikacin (free base), |
37517-28-5 | 1g |
¥459.00 | 2023-07-11 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1013-25mg |
Amikacin |
37517-28-5 | 99.34% | 25mg |
¥ 288 | 2023-09-07 |
Amikacin Gerelateerde literatuur
-
Soumen Chandra,Angshuman Ray Chowdhuri,Triveni Kumar Mahto,Arpita Samui,Sumanta kumar Sahu RSC Adv. 2016 6 72471
-
Hongji Liu,Xingyu Wang,Hui Wang,Rongrong Nie J. Mater. Chem. B 2019 7 5432
-
Lucia Barbera,Domenico Franco,Laura M. De Plano,Giuseppe Gattuso,Salvatore P. P. Guglielmino,Germana Lentini,Nadia Manganaro,Nino Marino,Sebastiano Pappalardo,Melchiorre F. Parisi,Fausto Puntoriero,Ilenia Pisagatti,Anna Notti Org. Biomol. Chem. 2017 15 3192
-
4. Drug-target networks in aminoglycoside resistance: hierarchy of priority in structural drug designValjean R. Bacot-Davis,Angelia V. Bassenden,Albert M. Berghuis Med. Chem. Commun. 2016 7 103
-
Ritika Mohan,Chotitath Sanpitakseree,Amit V. Desai,Selami E. Sevgen,Charles M. Schroeder,Paul J. A. Kenis RSC Adv. 2015 5 35211
37517-28-5 (Amikacin) Gerelateerde producten
- 59-01-8(Kanamycin A)
- 39831-55-5(Amikacin Disulfate)
- 13007-32-4(Lacto-N-neotetraose)
- 1795484-04-6(N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide)
- 1955540-06-3(5-(3,5-difluorophenyl)methyl-1,3-thiazol-2-amine hydrochloride)
- 13142-33-1(1-benzyl-3-(3,4-dichlorophenyl)urea)
- 873-66-5(trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol))
- 942002-54-2(N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide)
- 1209166-91-5(N4-cyclohexyl-6-methyl-5-nitro-N2-(oxolan-2-yl)methylpyrimidine-2,4-diamine)
- 2248412-93-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoate)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:37517-28-5)Amikacin

Zuiverheid:99%/99%
Hoeveelheid:1g/5g
Prijs ($):172.0/464.0